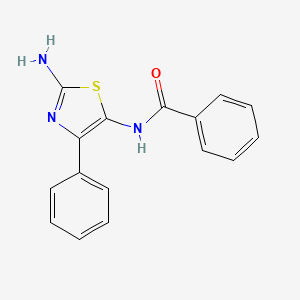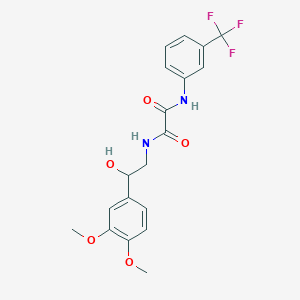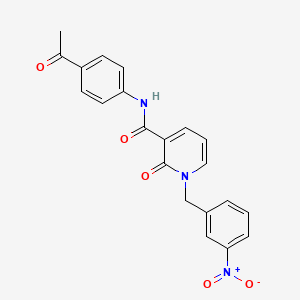![molecular formula C16H17N3O3S2 B2935908 2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687569-18-2](/img/structure/B2935908.png)
2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a fused ring system (thieno[3,2-d]pyrimidin-4-one), which likely contributes to its stability and possibly its reactivity. The presence of the nitrophenyl group might make the compound a potential electrophile, while the butylsulfanyl group could provide unique steric and electronic effects .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The nitro group is typically reactive and might undergo reduction reactions. The sulfanyl group could also participate in various reactions, especially if oxidizing agents are present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group might increase its polarity, affecting its solubility in different solvents. The fused ring system could contribute to its stability and possibly its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Dual Enzyme Inhibitors
Compounds structurally related to 2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been synthesized and evaluated for their inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making these compounds potential candidates for cancer therapy. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues demonstrated potent dual inhibitory activities, with some compounds showing the most potent dual inhibition known to date (Gangjee et al., 2008).
Supramolecular Chemistry
Another area of interest is the dimerization of ureidopyrimidinones, which are closely related to the chemical structure of interest, through quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies, which have potential applications in materials science and nanotechnology. The dimerization process demonstrates the ability of these compounds to form highly stable non-covalent assemblies, a fundamental principle in the design of molecular machines and materials (Beijer et al., 1998).
Antimicrobial Activity
Related thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial properties. For example, pyridothienopyrimidines and pyridothienotriazines demonstrated notable in vitro antimicrobial activities against various microbial strains. These findings suggest potential applications in developing new antimicrobial agents, which are crucial for addressing the increasing problem of antibiotic resistance (Abdel-rahman et al., 2002).
Antitumor Activity
Furthermore, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. Certain compounds showed potent anticancer activity against various human cancer cell lines, comparable to that of known chemotherapeutic agents. This research underscores the potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment, highlighting the importance of structural modifications to enhance biological activity (Hafez & El-Gazzar, 2017).
Aldose Reductase Inhibition
Additionally, pyridopyrimidinone derivatives, related to the compound , have been identified as selective inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds exhibited significant inhibitory potency and antioxidant properties, suggesting their potential use in treating or preventing diabetic complications (La Motta et al., 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is often a target in cancer treatment .
Mode of Action
This inhibition could lead to alterations in cell cycle progression, potentially leading to apoptosis .
Biochemical Pathways
Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines . If this compound acts similarly, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
2-butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-2-3-9-24-16-17-13-8-10-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSBWGBLAUDPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

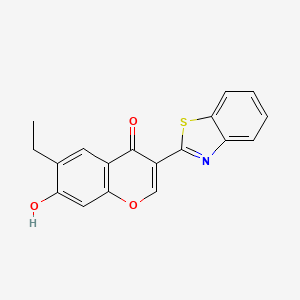
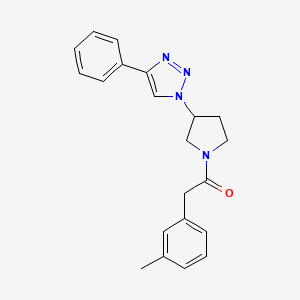

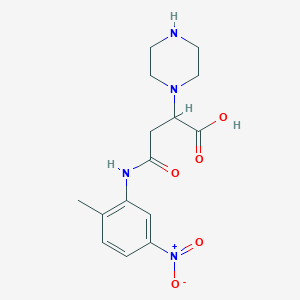
![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)
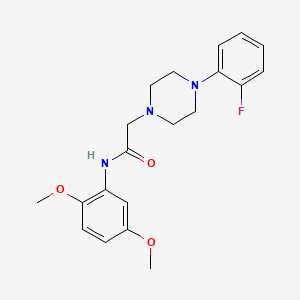
![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2935832.png)
![N-cyclopentyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2935834.png)
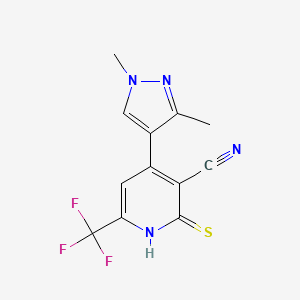
![3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one](/img/structure/B2935837.png)
